Sarcosine-15N

Analytical Chemistry Metabolomics Prostate Cancer Biomarker

Standard unlabeled sarcosine cannot serve as an internal standard in biological matrices, while deuterated analogs risk retention time shifts. Sarcosine-15N (N-Methylglycine-15N) provides a clean +1 Da mass shift with identical chromatography. - **Application**: LC-MS/MS internal standard for sarcosine quantification (urine/serum) and 15N metabolic tracer for one-carbon pathway flux studies. - **Purity**: ≥99% ensures interference-free detection. - **Supply**: Stable isotope-labeled, ready for R&D use and custom synthesis of downstream 15N-labeled biomolecules.

Molecular Formula C3H7NO2
Molecular Weight 90.09 g/mol
Cat. No. B15143818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcosine-15N
Molecular FormulaC3H7NO2
Molecular Weight90.09 g/mol
Structural Identifiers
SMILESCNCC(=O)O
InChIInChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i4+1
InChIKeyFSYKKLYZXJSNPZ-AZXPZELESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarcosine-15N Quantitative Overview


Sarcosine-15N (N-Methylglycine-15N) is a stable isotope-labeled analog of the endogenous amino acid sarcosine . It serves as a critical internal standard in mass spectrometry-based quantification and as a metabolic tracer in studies of one-carbon metabolism and prostate cancer biomarker research . The compound is characterized by its molecular formula C3H7(15N)O2 and a molecular weight of 90.09 g/mol, distinguishing it from unlabeled sarcosine (89.09 g/mol) [1]. It is available in high purity (≥99%) from reputable suppliers and is primarily used in academic and industrial research settings .

Workflow Isotope dilution LC-MS/MS quantitation
Selection Stable +1 Da co-eluting internal standard
Use context One-carbon metabolism tracer & biomolecule synthesis

Why Sarcosine-15N Cannot Be Substituted


Generic substitution of Sarcosine-15N with unlabeled sarcosine or alternative isotope-labeled forms (e.g., Sarcosine-d3) in analytical workflows is not scientifically valid. Unlabeled sarcosine is indistinguishable from endogenous sarcosine in biological matrices, precluding its use as an internal standard . While deuterated analogs like Sarcosine-d3 (MW: 92.11) offer a mass shift, they introduce potential deuterium exchange and chromatographic retention time shifts that compromise quantification accuracy . Sarcosine-15N provides a stable +1 Da mass shift without altering the compound's physicochemical properties, ensuring co-elution with the analyte while enabling distinct MS detection, a critical requirement for robust LC-MS/MS assays .

Target standard
Label15N
Mass shift+1 Da
ChromatographyCo-elutes with analyte
Preserves physicochemical properties; no deuterium exchange risk.
Potential substitute
UnlabeledIndistinguishable from endogenous analyte
Sarcosine-d3+3 Da shift, deuterium retention shift possible
Substitution may compromise quantification accuracy and matrix-effect correction.

Sarcosine-15N Quantitative Evidence


Chemical Purity in Sensitive Assays

Sarcosine-15N demonstrates a chemical purity of ≥99.0% as certified by multiple vendors . In contrast, alternative labeled forms such as Sarcosine-d3 are often supplied at ≥98.0% purity . The higher purity of Sarcosine-15N reduces the risk of interfering peaks in LC-MS/MS chromatograms, a critical factor when quantifying low-abundance metabolites like sarcosine in complex biological matrices .

Chemical purity
Cross-study comparable
≥99.0% (HPLC) vs. Sarcosine-d3 ≥98.0%
Supports lower background signal in sensitive assays.
Class-level difference; verify lot-specific CoA.
Analytical Chemistry Metabolomics Prostate Cancer Biomarker

Isotopic Enrichment for MS Quantitation

Sarcosine-15N, when synthesized from glycine-15N as a precursor, achieves an isotopic enrichment of 97.3 atom% 15N [1]. This level of enrichment is comparable to or exceeds that of many commercially available 15N-labeled amino acids, which are often supplied at 98-99 atom% 15N but may degrade during storage . The high enrichment ensures that the labeled compound provides a strong, distinct signal in mass spectrometry, minimizing isotopic cross-talk with the natural abundance isotope envelope of the unlabeled analyte .

Isotopic enrichment
Class-level inference
97.3 atom% ¹⁵N
Reported enrichment supports MS signal distinction.
Within typical class range; confirm lot enrichment.
Stable Isotope Labeling Metabolic Tracing Synthesis

Mass Shift Advantage in LC-MS

Sarcosine-15N has a molecular weight of 90.09 Da, compared to 89.09 Da for unlabeled sarcosine (C3H7NO2) [1]. This +1 Da mass shift is ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers, as it avoids overlap with the natural abundance M+1 isotope peak of the analyte. In contrast, deuterated analogs like Sarcosine-d3 (MW: 92.11) introduce a +3 Da shift, which may not always resolve cleanly from other endogenous compounds in complex matrices .

Mass shift advantage
Direct head-to-head
90.09 Da (+1 Da vs. unlabeled; −2.02 Da vs. d3)
+1 Da shift avoids M+1 overlap, aids SRM/MRM.
Calculated monoisotopic mass; verify with instrument.
Mass Spectrometry LC-MS/MS Quantification

Synthetic Intermediate for Creatine-15N

In a published synthetic route, Sarcosine-15N was isolated as an intermediate with a yield of 78% from glycine-15N, prior to its conversion to creatine-15N monohydrate [1]. This demonstrates the compound's utility not only as an analytical standard but also as a versatile building block for the synthesis of more complex 15N-labeled biomolecules. In comparison, direct synthesis of creatine-15N without isolating the sarcosine intermediate resulted in a lower overall yield of 59% from glycine-15N [1].

Synthetic intermediate yield
Direct head-to-head
78% isolated vs. 59% direct route
Higher isolated yield supports efficient downstream labeling.
Lab-scale synthesis; may vary with scale.
Chemical Synthesis Isotope Labeling Creatine

15N NMR for Structural Insights

Sarcosine-15N can be used in 15N-1H HSQC NMR experiments to resolve specific backbone amide signals in polypeptides, as demonstrated in studies of polysarcosine and related sequence polypeptides [1]. The 15N label provides a distinct NMR handle that is not available with unlabeled sarcosine and offers different relaxation properties compared to deuterium-labeled analogs. In 15N NMR of solid polypeptides, the isotropic 15N chemical shift is highly sensitive to local conformation, enabling detailed structural analysis [2].

¹⁵N NMR capability
Class-level inference
Enables ¹⁵N-¹H HSQC, conformation-sensitive chemical shifts
Supports structural studies of polypeptides and peptides.
Class-level utility; specific experiments require validation.
NMR Spectroscopy Protein Structure Peptide Chemistry

Sarcosine-15N Applications


Sarcosine LC-MS/MS Biofluid Analysis

Sarcosine-15N is the preferred internal standard for quantifying sarcosine in urine or serum using LC-MS/MS . Its +1 Da mass shift and high purity (≥99.0%) ensure accurate, interference-free quantification, which is critical for validating sarcosine as a prostate cancer biomarker . The compound's identical chromatographic behavior to the analyte allows for robust correction of matrix effects and ionization variability [1].

One-Carbon Metabolism Flux Analysis

Sarcosine-15N serves as a tracer to elucidate the contribution of sarcosine to one-carbon metabolism and methylation pathways . By tracking the incorporation of the 15N label into downstream metabolites like glycine, serine, and methionine via LC-MS, researchers can quantify metabolic flux rates with high precision . This approach provides insights into metabolic reprogramming in cancer cells and neurological disorders [1].

15N-Labeled Biomolecule Synthesis

Sarcosine-15N is a cost-effective and efficient precursor for the synthesis of more complex 15N-labeled compounds, such as creatine-15N . Its high synthetic yield (78% from glycine-15N) makes it an attractive building block for preparing labeled peptides, nucleotides, and other biomolecules for NMR structural studies and isotope dilution mass spectrometry assays .

Application
Selection Property
Validation Focus
Sarcosine quantification in research biofluids
Stable +1 Da co-eluting ISTD
Matrix-effect correction, assay accuracy review
One-carbon metabolism flux analysis
¹⁵N metabolic tracer
Flux rate quantification, pathway tracing
¹⁵N-labeled biomolecule synthesis
High-purity synthetic intermediate
Downstream labeling efficiency, NMR structure work

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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